REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[CH3:6][N:7]1[CH2:12][CH2:11][CH2:10][CH:9]([OH:13])[CH2:8]1>CN(C)C=O>[ClH:1].[Cl:1][CH2:2][C:3]([O:13][CH:9]1[CH2:10][CH2:11][CH2:12][N:7]([CH3:6])[CH2:8]1)=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
CN1CC(CCC1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction product, which formed immediately
|
Type
|
FILTRATION
|
Details
|
It was then collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropanol
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC(=O)OC1CN(CCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |